2-Bromociclohexano-1,3-diona

Descripción general

Descripción

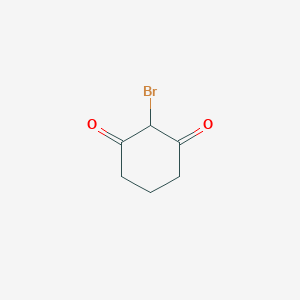

2-Bromocyclohexane-1,3-dione is an organic compound with the molecular formula C6H7BrO2. It is a brominated derivative of cyclohexane-1,3-dione and is characterized by the presence of a bromine atom at the second position of the cyclohexane ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

2-Bromocyclohexane-1,3-dione is primarily utilized in the synthesis of more complex organic molecules. Its diketone structure allows for various reactions, including nucleophilic substitutions and enolizations.

Case Study: Synthesis of Heterocycles

Research has demonstrated that 2-Bromocyclohexane-1,3-dione can react with ethyl 2-pyridylacetate to yield heterocyclic compounds. Although the yields are modest, this reaction exemplifies the compound's potential in synthesizing complex structures.

| Reaction Type | Reactants | Product | Yield |

|---|---|---|---|

| Heterocycle Formation | 2-Bromocyclohexane-1,3-dione + Ethyl 2-pyridylacetate | 10-Ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine | Low Yield |

Medicinal Chemistry

Pharmaceutical Development:

The compound is explored as an intermediate in the synthesis of bioactive molecules with potential antiviral, antibacterial, and anticancer properties. Its ability to undergo nucleophilic substitution makes it a valuable precursor in drug synthesis.

Case Study: Anticancer Agents

In a recent study, derivatives of 2-Bromocyclohexane-1,3-dione were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant activity, highlighting the compound's relevance in drug development .

| Compound Type | Activity Assessed | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Diketone Derivative | Anticancer Activity | MCF-7 (breast cancer) | 12.5 |

| Diketone Derivative | Antiviral Activity | HepG2 (liver cancer) | 25.0 |

Material Science

Polymer Synthesis:

In material science, 2-Bromocyclohexane-1,3-dione is employed in the synthesis of polymers with tailored properties. Its reactivity allows for incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating 2-Bromocyclohexane-1,3-dione into polycarbonate matrices can improve their thermal properties significantly. The modified polymers displayed higher glass transition temperatures compared to unmodified counterparts .

| Polymer Type | Modification | Property Enhanced | Change |

|---|---|---|---|

| Polycarbonate | Incorporation of Diketone | Glass Transition Temperature (Tg) | +15 °C |

Comparison with Related Compounds

The reactivity of 2-Bromocyclohexane-1,3-dione can be compared with its non-brominated analogs and other halogenated derivatives:

| Compound | Electrophilicity | Reactivity |

|---|---|---|

| 2-Bromocyclohexane-1,3-dione | Moderate | Nucleophilic substitutions |

| Cyclohexane-1,3-dione | Low | Limited reactivity |

| 2-Chlorocyclohexane-1,3-dione | Higher than bromine | More reactive than brominated form |

| 2-Iodocyclohexane-1,3-dione | Highest | Most reactive due to larger size |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromocyclohexane-1,3-dione can be synthesized through the bromination of cyclohexane-1,3-dione. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature and yields the desired monobrominated product .

Industrial Production Methods: While specific industrial production methods for 2-Bromocyclohexane-1,3-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromocyclohexane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to cyclohexane-1,3-dione under appropriate conditions.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form six-membered oxygen-containing heterocycles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF).

Cycloaddition: Dienophiles and catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) under controlled temperature conditions.

Major Products:

- Substitution reactions yield various substituted cyclohexane-1,3-dione derivatives.

- Reduction reactions produce cyclohexane-1,3-dione.

- Cycloaddition reactions result in the formation of heterocyclic compounds .

Mecanismo De Acción

The mechanism of action of 2-Bromocyclohexane-1,3-dione involves its reactivity as a brominated diketone. The bromine atom at the second position makes it a good electrophile, facilitating nucleophilic substitution reactions. Additionally, the diketone structure allows for enolization, which can participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Cyclohexane-1,3-dione: The non-brominated parent compound.

2-Chlorocyclohexane-1,3-dione: A chlorinated analog.

2-Iodocyclohexane-1,3-dione: An iodinated analog.

Comparison: 2-Bromocyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and iodinated counterparts. Bromine is less electronegative than chlorine but more so than iodine, affecting the compound’s reactivity and the types of reactions it undergoes. This makes 2-Bromocyclohexane-1,3-dione a versatile intermediate in organic synthesis .

Actividad Biológica

2-Bromocyclohexane-1,3-dione is an organic compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure : The compound has the molecular formula C₆H₇BrO₂, characterized by a bromine atom at the second position of the cyclohexane ring. Its diketone structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods :

- Bromination of Cyclohexane-1,3-dione : Typically achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like p-toluenesulfonic acid in dichloromethane at room temperature.

- Reactions : It undergoes substitution, reduction, and cycloaddition reactions, which can be exploited to synthesize various derivatives and complex molecules .

Antiviral, Antibacterial, and Anticancer Properties

Research indicates that 2-Bromocyclohexane-1,3-dione has promising biological activities:

- Antiviral Activity : It has been noted for its potential to inhibit viral replication. Studies suggest that brominated compounds often exhibit enhanced antiviral properties due to their electrophilic nature .

- Antibacterial Properties : The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibacterial agents .

- Anticancer Activity : In vitro studies have demonstrated that 2-Bromocyclohexane-1,3-dione can induce apoptosis in cancer cells. Its mechanism involves cell cycle arrest and the activation of apoptotic pathways .

The biological activity of 2-Bromocyclohexane-1,3-dione can be attributed to:

- Electrophilic Nature : The presence of the bromine atom enhances its reactivity towards nucleophiles, facilitating various biochemical interactions.

- Diketone Functionality : The diketone structure allows for enolization and subsequent participation in diverse organic transformations that can affect cellular processes .

Comparative Studies

A comparison with similar compounds highlights the unique properties of 2-Bromocyclohexane-1,3-dione:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Cyclohexane-1,3-dione | Limited biological activity | Non-brominated; less reactive |

| 2-Chlorocyclohexane-1,3-dione | Moderate antibacterial activity | Chlorine is more electronegative than bromine |

| 2-Iodocyclohexane-1,3-dione | Notable for different reactivity patterns | Iodine's larger size may affect sterics and reactivity |

Case Studies

Several studies have focused on the biological implications of 2-Bromocyclohexane-1,3-dione:

-

Inhibition of HPPD (4-Hydroxyphenylpyruvate Dioxygenase) :

- A study demonstrated that derivatives of 2-Bromocyclohexane-1,3-dione effectively inhibited HPPD activity. The results showed a dose-dependent relationship with significant inhibition at lower concentrations .

- Data from this study indicated that certain derivatives exhibited greater inhibitory effects than known commercial herbicides.

- Antitumor Activity in Breast Cancer Models :

Propiedades

IUPAC Name |

2-bromocyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUJDMSDEQBNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377871 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60060-44-8 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?

A1: Yes, research suggests that 2-bromocyclohexane-1,3-dione can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of 2-bromocyclohexane-1,3-dione as a building block in organic synthesis.

Q2: Does the presence of bromine in 2-bromocyclohexane-1,3-dione influence its conformational preference?

A2: Theoretical studies employing density functional theory (DFT) calculations suggest that 2-bromocyclohexane-1,3-dione predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.